molecular formula C10H14BrNO2 B14114543 R-Salsolinol CAS No. 38221-22-6

R-Salsolinol

Cat. No.: B14114543
CAS No.: 38221-22-6
M. Wt: 260.13 g/mol
InChI Key: OGMGXKJQIOUTTB-FYZOBXCZSA-N
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Description

R-Salsolinol: is a tetrahydroisoquinoline derivative with the chemical formula 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline . It is an endogenous compound found in the human brain and is known for its role in the central nervous system. This compound has been detected in the urine of Parkinsonian patients on L-DOPA medication and is also present in healthy individuals . It exists as two enantiomers, R and S, with the R-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions: R-Salsolinol can be synthesized through the Pictet-Spengler reaction , which involves the condensation of dopamine with acetaldehyde or pyruvic acid . This reaction can be catalyzed by the enzyme This compound synthase in the human brain . The reaction conditions typically involve mild temperatures and neutral pH to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to its specific biological applications. it can be produced in vitro using microbial activity. For instance, Escherichia coli can produce significant quantities of salsolinol in the presence of dopamine, with production enhanced by alcohol .

Chemical Reactions Analysis

Types of Reactions: R-Salsolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Enzymes like N-methyltransferase and oxidase.

    Reduction: Reducing agents such as NaBH4.

    Substitution: Acidic or basic conditions with appropriate catalysts.

Major Products Formed:

    Oxidation: 1,2-dimethyl-5,6-dihydroxy-isoquinolinium ion.

    Reduction: Reduced hydroxyl radicals.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

R-Salsolinol has diverse applications in scientific research, particularly in the fields of neurobiology, medicine, and toxicology :

Comparison with Similar Compounds

R-Salsolinol is unique among tetrahydroisoquinoline derivatives due to its dual role as both a neurotoxin and a neuroprotective agent. Similar compounds include:

This compound’s unique ability to act as both a neurotoxin and a neuroprotective agent makes it a valuable compound for studying the complex mechanisms of neurodegenerative diseases and potential therapeutic interventions.

Properties

CAS No.

38221-22-6

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1

InChI Key

OGMGXKJQIOUTTB-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Br

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Br

Origin of Product

United States

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